1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Sourcing a fluorinated pyrazole building block with an orthogonal N1 protecting group often requires compromising between purity and synthetic utility. This compound resolves that gap. • Orthogonal THP at N1 enables protect-elaborate-deprotect workflows; labile under mild acidic conditions (PPTS/MeOH or aq. AcOH). • Electron-withdrawing CF3 at C3 enhances lipophilicity (XLogP3=1.7) and metabolic stability, validated in CNS-targeting programs. • Single 19F NMR singlet simplifies fragment-based screening and metabolic assays. • Batch-specific QC (NMR, HPLC, GC) supplied with every order.

Molecular Formula C10H11F3N2O2
Molecular Weight 248.2 g/mol
CAS No. 1437794-28-9
Cat. No. B1403645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
CAS1437794-28-9
Molecular FormulaC10H11F3N2O2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)C=O
InChIInChI=1S/C10H11F3N2O2/c11-10(12,13)8-5-7(6-16)15(14-8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
InChIKeyPZQZOLLJNBPAHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1437794-28-9): Core Structural Identity and Procurement Baseline


1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1437794-28-9) is a heterocyclic building block comprising a pyrazole core functionalized with a trifluoromethyl group at the 3-position, a carbaldehyde at the 5-position, and a tetrahydropyranyl (THP) protecting group at the 1-position [1]. With a molecular formula of C₁₀H₁₁F₃N₂O₂ and a molecular weight of 248.20 g/mol, this solid compound exhibits a computed XLogP3-AA of 1.7, reflecting enhanced lipophilicity conferred by the –CF₃ moiety [2]. It is cataloged as a fluorinated building block (含氟砌块) by multiple suppliers and is offered at purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde


In-class compounds such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 957483-88-4, lacking the –CF₃ group) or 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1414962-92-7, bearing a methyl rather than THP N-substituent) are not freely interchangeable with the title compound. Substituting the –CF₃ group for –H eliminates the electron-withdrawing and lipophilicity-enhancing effects critical for target binding and metabolic stability in downstream bioactive molecules [1]. Conversely, replacing the THP group with a simple methyl removes the orthogonal protecting-group handle, restricting synthetic flexibility in multi-step sequences where late-stage deprotection under mild acidic conditions is required . These structural distinctions translate into quantifiable differences in physicochemical properties, synthetic utility, and ultimate pharmacological relevance, as detailed in the evidence below.

Product-Specific Quantitative Evidence Guide: Differentiating 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde from Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated THP-Pyrazole Analog

The target compound exhibits a computed XLogP3-AA of 1.7, which is 0.31 log units higher than the non-fluorinated analog 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 957483-88-4; LogP = 1.39) [1]. This difference corresponds to an approximately 2.0-fold increase in the octanol–water partition coefficient, directly attributable to the –CF₃ substituent replacing –H at the pyrazole 3-position.

Lipophilicity Drug-likeness Membrane permeability

Lipophilicity Advantage vs. N-Methyl Trifluoromethylpyrazole Analog

Compared with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1414962-92-7; LogP = 1.25), the target compound's XLogP3 of 1.7 is 0.45 log units higher [1]. This ~2.8-fold increase in lipophilicity is conferred by the tetrahydropyranyl group, which adds both hydrophobic surface area and hydrogen-bond acceptor capacity absent in the N-methyl analog.

Lipophilicity Structural comparison THP vs. methyl

Commercial Purity and QC Documentation Standard: ≥97% vs. Minimum 95% for Non-Fluorinated Analog

The target compound is routinely available at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple suppliers including Bidepharm, CymitQuimica, and Fluorochem . In contrast, the non-fluorinated analog (CAS 957483-88-4) is typically listed with a minimum purity specification of 95%, with less consistent availability of higher grades . This 2–3 percentage point purity differential reduces the burden of purification prior to use in sensitive coupling reactions.

Purity Quality control Procurement specification

Orthogonal Synthetic Handle: THP as an Acid-Labile Protecting Group Enabling Regioselective Elaboration

The THP group at the pyrazole N1 position functions as an acid-labile protecting group that can be removed under mild conditions (e.g., aqueous AcOH or PPTS in MeOH) without affecting the aldehyde or trifluoromethyl functionalities . This contrasts sharply with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 1414962-92-7), where the N-methyl group is not cleavable, and with 3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS 591234-14-9), where the unprotected N–H may compete in downstream N-directed metalation or coupling reactions, complicating regiochemical outcomes [1].

Protecting group strategy Orthogonal deprotection Synthetic versatility

Computed Physicochemical Profile: Hydrogen Bond Acceptor Count Advantage vs. Non-Fluorinated Analog

The target compound possesses 6 hydrogen bond acceptor (HBA) sites versus 4 for the non-fluorinated analog (CAS 957483-88-4), a difference of +2 HBA contributed by the three fluorine atoms of the –CF₃ group [1]. Additionally, the topological polar surface area (TPSA) is 44.1 Ų for the target, compared with an expected lower TPSA for the non-fluorinated analog based on the absence of fluorine atoms. These differences influence solubility, protein binding, and molecular recognition in biological systems.

Hydrogen bonding Drug-likeness Physicochemical properties

N-Trifluoromethyl Azole Class Advantage: Documented Metabolic Stability and Caco-2 Permeability for CF₃-Pyrazoles

A comparative study of N-trifluoromethyl azoles versus N-methyl analogs demonstrated that the trifluoromethylated azoles exhibit higher lipophilicity, increased metabolic stability, and enhanced Caco-2 permeability [1]. While this study was conducted on N–CF₃ azoles (trifluoromethyl directly on nitrogen) and is not a direct measurement on the target compound (which carries a C–CF₃ substituent at the 3-position), the class-wide trend that trifluoromethyl substitution on pyrazoles improves drug-like properties is well established and has been validated across multiple chemotypes including celecoxib, mavacoxib, and SC-560 [2].

Metabolic stability Caco-2 permeability Trifluoromethyl effect

Best Research and Industrial Application Scenarios for 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde


Medicinal Chemistry: Synthesis of CNS-Penetrant and Intracellular-Target Drug Candidates

The elevated lipophilicity (XLogP3 = 1.7, ΔLogP ≈ +0.31 vs. non-fluorinated analog) supports the use of this building block in programs targeting CNS receptors or intracellular proteins where membrane permeability is rate-limiting [1]. The –CF₃ group also improves metabolic stability as demonstrated across the trifluoromethylpyrazole class, reducing oxidative clearance of downstream lead compounds [2].

Multi-Step Fragment-Based Library Synthesis Requiring Orthogonal Protecting Group Strategy

The THP group at N1 enables a 'protect–elaborate–deprotect' workflow: the aldehyde at C5 can undergo reductive amination, Grignard addition, or Knoevenagel condensation while the THP masks the N1 position; subsequent mild acidic deprotection (PPTS/MeOH or aq. AcOH) liberates the free N–H for late-stage diversification via N-arylation, N-alkylation, or sulfonylation [1]. This is not achievable with the permanently N-methylated analog (CAS 1414962-92-7).

Agrochemical Intermediate: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Elaboration

3-CF₃-pyrazoles are established core motifs in PPO-inhibiting herbicides, as evidenced by the commercial development of fluazolate and related structures [1]. The target compound's 5-carbaldehyde provides a reactive handle for condensation with anilines, hydrazines, or hydroxylamines to generate Schiff base, hydrazone, or oxime ether derivatives for screening [2]. The THP group can be retained to modulate physicochemical properties or removed post-coupling to generate the free N–H pyrazole for further optimization.

¹⁹F NMR Probe Development and Biophysical Assay Design

The three chemically equivalent fluorine atoms of the –CF₃ group produce a strong, sharp singlet in ¹⁹F NMR spectra, enabling this building block to serve as a sensitive ¹⁹F NMR probe in protein–ligand binding studies, fragment-based screening (¹⁹F T₂/CMPG), and metabolic stability assays [1]. The absence of other fluorine signals simplifies spectral interpretation compared to polyfluorinated alternatives, reducing data analysis complexity.

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